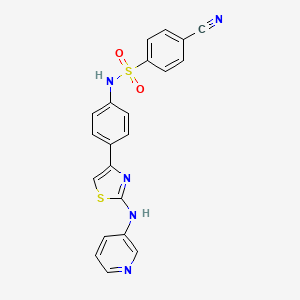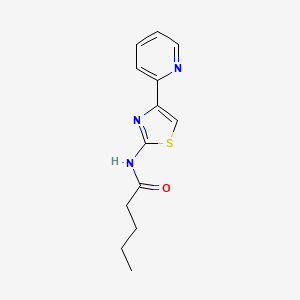![molecular formula C18H16F2N2O3 B2945645 N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide CAS No. 1445162-34-4](/img/structure/B2945645.png)
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CDM-1 and has been studied for its ability to inhibit the growth of cancer cells. In
作用機序
The mechanism of action of CDM-1 involves its ability to inhibit tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. CDM-1 binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting the microtubule network.
Biochemical and Physiological Effects:
CDM-1 has been shown to have minimal toxicity in normal cells and tissues. It has also been shown to have low binding affinity for the P-glycoprotein efflux pump, which is responsible for drug resistance in cancer cells. These findings suggest that CDM-1 could be a promising anticancer agent with minimal side effects.
実験室実験の利点と制限
One advantage of CDM-1 is its specificity for tubulin polymerization inhibition. This allows for targeted inhibition of cancer cells without affecting normal cells. However, CDM-1 has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for CDM-1.
将来の方向性
Future research on CDM-1 could focus on its potential applications in combination therapy with other anticancer agents. Additionally, more studies are needed to determine the optimal dosage and administration route for CDM-1 in vivo. Further research could also explore the potential applications of CDM-1 in other diseases, such as neurodegenerative disorders.
合成法
The synthesis of CDM-1 involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile to form 2,4-dimethoxyphenyl-2-cyanoacrylate. This intermediate is then reacted with 3,4-difluorobenzylamine to form the final product, CDM-1. The synthesis method has been optimized to increase the yield and purity of CDM-1.
科学的研究の応用
CDM-1 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CDM-1 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that CDM-1 could be a potential anticancer agent.
特性
IUPAC Name |
N-[cyano-(2,4-dimethoxyphenyl)methyl]-2-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-24-12-4-5-13(17(9-12)25-2)16(10-21)22-18(23)8-11-3-6-14(19)15(20)7-11/h3-7,9,16H,8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNBRVZJEDPPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)CC2=CC(=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-((3-methoxypropyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2945567.png)
![(4-Methoxyphenyl)(3-phenyl-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)methanone](/img/structure/B2945569.png)

![[(3R,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-3-yl]methanol;hydrochloride](/img/structure/B2945571.png)



![2-Methyl-2-[2-(4-methylphenyl)ethyl]oxirane](/img/structure/B2945578.png)
![1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2945582.png)
![2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2945584.png)